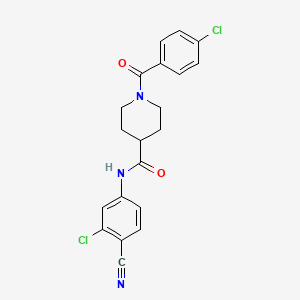
N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a benzoyl group, and chlorinated phenyl and cyanophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride and a suitable base.
Attachment of Chlorinated Phenyl and Cyanophenyl Groups: These groups can be attached through nucleophilic substitution reactions using chlorinated phenyl and cyanophenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated phenyl or cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
- N-(3-chloro-4-cyanophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
- N-(3-chloro-4-cyanophenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C20H17Cl2N3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N-(3-chloro-4-cyanophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-4-1-14(2-5-16)20(27)25-9-7-13(8-10-25)19(26)24-17-6-3-15(12-23)18(22)11-17/h1-6,11,13H,7-10H2,(H,24,26) |
InChI Key |
SRUKRJHMELMHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)C#N)Cl)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvalyl)amino]butanoic acid](/img/structure/B14958378.png)
![4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958386.png)

![6-chloro-4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B14958397.png)
![butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14958405.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B14958409.png)
![6,7-dimethoxy-4-methyl-3-[2-(4-methylpiperazino)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B14958423.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14958424.png)

![3-[(2-chlorophenyl)formamido]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14958432.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B14958439.png)

![1-Hydroxy-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B14958471.png)
![3-(3,4,5-trimethoxybenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14958472.png)
